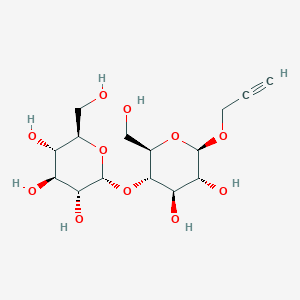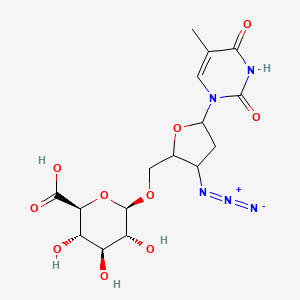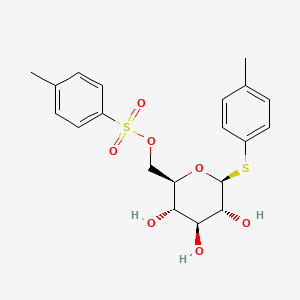
Gal(a1-3)GlcNAc(b)-O-Ph(4-NO2)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound Galactose-alpha-1,3-Galactose-N-acetylglucosamine-beta-O-Phenyl-4-nitro (Gal(a1-3)GlcNAc(b)-O-Ph(4-NO2)) is a synthetic glycoside It consists of a galactose molecule linked to an N-acetylglucosamine molecule, which is further connected to a phenyl group substituted with a nitro group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Galactose-alpha-1,3-Galactose-N-acetylglucosamine-beta-O-Phenyl-4-nitro involves multiple steps:
Glycosylation Reaction: The initial step involves the glycosylation of N-acetylglucosamine with galactose using a glycosyl donor and an acceptor under the influence of a glycosyltransferase enzyme. This reaction typically occurs in the presence of a suitable solvent and at a controlled temperature.
Phenylation: The next step involves the attachment of a phenyl group to the glycoside. This is achieved through a substitution reaction where the hydroxyl group of the glycoside is replaced by a phenyl group.
Nitration: The final step involves the nitration of the phenyl group to introduce a nitro substituent. This is typically done using a nitrating agent such as nitric acid in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the sugar moieties. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The nitro group on the phenyl ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl group can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium catalyst under mild pressure.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes depending on the extent of oxidation.
Reduction: Formation of aniline derivatives.
Substitution: Formation of halogenated or alkylated phenyl derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a model glycoside for studying glycosylation reactions and the behavior of glycosides under various chemical conditions.
Biology
In biological research, it is used to study carbohydrate-protein interactions, particularly in the context of cell signaling and recognition processes.
Medicine
Industry
In the industrial sector, it is used in the synthesis of complex carbohydrates and as an intermediate in the production of various glycoside-based products.
作用机制
The compound exerts its effects primarily through interactions with specific carbohydrate-binding proteins, such as lectins. These interactions can influence various cellular processes, including cell adhesion, signaling, and immune responses. The molecular targets include specific receptors on the cell surface that recognize and bind to the glycoside moiety of the compound.
相似化合物的比较
Similar Compounds
Galactose-alpha-1,3-Galactose-beta-O-Phenyl: Similar structure but lacks the nitro group.
N-acetylglucosamine-beta-O-Phenyl-4-nitro: Similar structure but lacks the galactose moiety.
Uniqueness
The presence of both the galactose and N-acetylglucosamine moieties, along with the nitro-substituted phenyl group, makes Galactose-alpha-1,3-Galactose-N-acetylglucosamine-beta-O-Phenyl-4-nitro unique. This unique structure allows it to participate in a wider range of chemical reactions and interactions compared to its similar counterparts.
属性
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O13/c1-8(25)21-13-18(35-20-17(29)16(28)14(26)11(6-23)34-20)15(27)12(7-24)33-19(13)32-10-4-2-9(3-5-10)22(30)31/h2-5,11-20,23-24,26-29H,6-7H2,1H3,(H,21,25)/t11-,12-,13-,14+,15-,16+,17-,18-,19-,20-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMOOBMAIAWVBW-HGLCAQIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)OC3C(C(C(C(O3)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O13 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1,1'-Biphenyl]-3-YL-3-dibenzothiophenamine](/img/structure/B8220701.png)


![disodium;(5E)-3-chloro-5-[[5-methyl-3-oxo-2-(3-sulfonatophenyl)-1H-pyrazol-4-yl]hydrazinylidene]-6-oxocyclohexa-1,3-diene-1-sulfonate](/img/structure/B8220729.png)
![3-[3-(3,4-dihydroxybutoxyamino)-1H-indol-2-yl]indol-2-one](/img/structure/B8220731.png)
![Maytansine, N2'-deacetyl-N2'-[4-methyl-4-(methyldithio)-1-oxopentyl]-](/img/structure/B8220750.png)
![(6E)-6-[4-(5-ethylfuran-2-yl)-6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]-1H-pyridin-2-ylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B8220752.png)
![Trisodium;3-hydroxy-4-[2-(2-hydroxy-4-sulfonatonaphthalen-1-yl)hydrazinyl]naphthalene-2,7-disulfonate](/img/structure/B8220761.png)


![[(2S,3R,4R,5S,6S)-4,6-diacetyloxy-5-fluoro-2-methyloxan-3-yl] acetate](/img/structure/B8220779.png)



